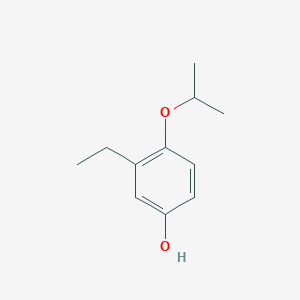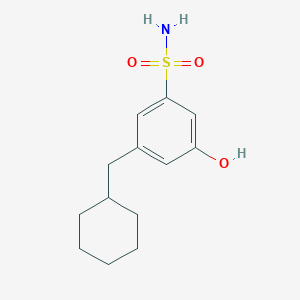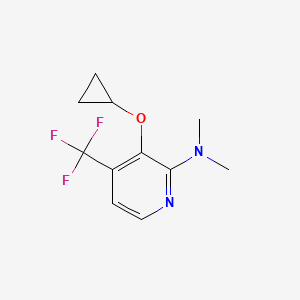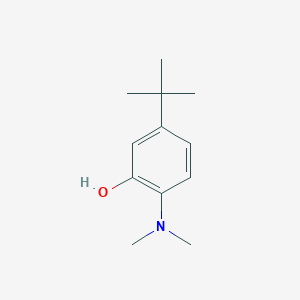
6-Cyano-4-fluoropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-4-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom into the pyridine ring . The sulfonyl chloride group can be introduced through the reaction of the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid .
Industrial Production Methods
Industrial production of 6-Cyano-4-fluoropyridine-2-sulfonyl chloride may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-fluoropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like cyano and sulfonyl chloride can influence the reactivity of the pyridine ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) can facilitate the substitution of the sulfonyl chloride group.
Electrophilic Aromatic Substitution: Catalysts such as metal halides (e.g., FeBr3, AlCl3) can be used to promote electrophilic aromatic substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-Cyano-4-fluoropyridine-2-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Cyano-4-fluoropyridine-2-sulfonyl chloride is primarily influenced by the presence of its functional groups. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyano and fluorine groups can modulate the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the cyano and sulfonyl chloride groups.
4-Fluoropyridine-2-carbonitrile: Similar structure but lacks the sulfonyl chloride group.
Properties
Molecular Formula |
C6H2ClFN2O2S |
|---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
6-cyano-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClFN2O2S/c7-13(11,12)6-2-4(8)1-5(3-9)10-6/h1-2H |
InChI Key |
JKROQOMBOVGEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















